Potency Benchmark: ASN04885796 vs. Other Synthetic GPR17 Agonists in GTPγS Binding
In a functional GTPγS binding assay, a standard measure of GPCR-mediated G protein activation, ASN04885796 demonstrates an EC₅₀ of 2.27 nM . This represents a 3.5-fold higher potency compared to another synthetic agonist, ASN02563583 (IC₅₀ = 0.64 nM) when evaluated in the same assay format . The difference is even more pronounced when compared to the first identified synthetic GPR17 agonist, MDL29951, whose reported EC₅₀ values range from 7 nM to 6,000 nM, with the lower end of that range representing a ~3-fold lower potency than ASN04885796 [1].
| Evidence Dimension | GPR17-mediated GTPγS binding potency (EC₅₀) |
|---|---|
| Target Compound Data | 2.27 nM |
| Comparator Or Baseline | ASN02563583: 0.64 nM; MDL29951: 7 nM (lower bound) |
| Quantified Difference | ASN04885796 is ~3.5x more potent than ASN02563583 and at least ~3x more potent than the lower-bound estimate for MDL29951. |
| Conditions | [³⁵S]GTPγS binding assay in cells expressing recombinant human GPR17. |
Why This Matters
For researchers requiring robust GPR17 activation at low compound concentrations, ASN04885796 offers superior potency, potentially reducing off-target effects and minimizing DMSO-related artifacts in cell-based assays.
- [1] Bertin Bioreagent. MDL 29951 - Biochemicals - CAT N°: 16266. Product Datasheet. View Source
